molecular formula C23H21N3O3S B14921832 N'-{(E)-[5-(benzyloxy)-1H-indol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide

N'-{(E)-[5-(benzyloxy)-1H-indol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide

Cat. No.: B14921832
M. Wt: 419.5 g/mol
InChI Key: BTYBNJFNRDTFRH-MFKUBSTISA-N
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Description

N’-{(E)-[5-(benzyloxy)-1H-indol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide is a complex organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of an indole moiety, a benzyloxy group, and a sulfonohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(benzyloxy)-1H-indol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide typically involves a condensation reaction between 5-(benzyloxy)-1H-indole-3-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(benzyloxy)-1H-indol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(benzyloxy)-1H-indol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. It may also interact with specific receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
  • N’-{(E)-1-[4-(benzyloxy)phenyl]ethylidene}-4-methylbenzenesulfonohydrazide

Uniqueness

N’-{(E)-[5-(benzyloxy)-1H-indol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide is unique due to the presence of the indole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

4-methyl-N-[(E)-(5-phenylmethoxy-1H-indol-3-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C23H21N3O3S/c1-17-7-10-21(11-8-17)30(27,28)26-25-15-19-14-24-23-12-9-20(13-22(19)23)29-16-18-5-3-2-4-6-18/h2-15,24,26H,16H2,1H3/b25-15+

InChI Key

BTYBNJFNRDTFRH-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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